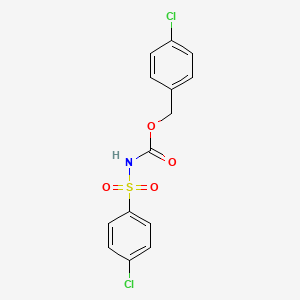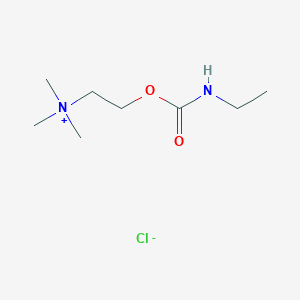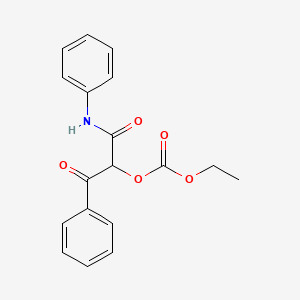![molecular formula C8H22N2O3Si.ClH<br>C8H23ClN2O3Si B14486996 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride CAS No. 64339-13-5](/img/structure/B14486996.png)
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride is an organosilicon compound widely used in various scientific and industrial applications. This compound is known for its ability to act as an adhesion promoter, surface modifier, and crosslinker, making it valuable in fields such as materials science, chemistry, and biology .
Preparation Methods
The synthesis of 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride typically involves the reaction of 1,2-ethanediamine with 3-(trimethoxysilyl)propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified through distillation or recrystallization . Industrial production methods may involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride undergoes various chemical reactions, including:
Functionalization: The compound can react with fluorinated carbon nanotubes to form aminoalkylalkoxysilane functionalized carbon nanotubes.
Common reagents used in these reactions include water, alcohols, and various catalysts. The major products formed from these reactions are siloxane networks and functionalized surfaces .
Scientific Research Applications
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride involves the hydrolysis of the trimethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds provide strong adhesion to various surfaces and improve the mechanical properties of materials . The compound’s ability to functionalize surfaces also plays a crucial role in its applications in drug delivery and surface modification .
Comparison with Similar Compounds
1,2-Ethanediamine, N-[3-(trimethoxysilyl)propyl]-, monohydrochloride is unique due to its combination of ethylenediamine and trimethoxysilyl groups, which provide both reactivity and adhesion properties. Similar compounds include:
[3-(2-Aminoethylamino)propyl]trimethoxysilane: This compound has similar reactivity and is used for surface modification and adhesion promotion.
N-(2-Aminoethyl)-3-(trimethoxysilyl)propylamine: Another similar compound with applications in surface functionalization and crosslinking.
These compounds share similar chemical properties and applications but may differ in their specific reactivity and functionalization capabilities .
Properties
CAS No. |
64339-13-5 |
|---|---|
Molecular Formula |
C8H22N2O3Si.ClH C8H23ClN2O3Si |
Molecular Weight |
258.82 g/mol |
IUPAC Name |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H22N2O3Si.ClH/c1-11-14(12-2,13-3)8-4-6-10-7-5-9;/h10H,4-9H2,1-3H3;1H |
InChI Key |
SZBIXNNLIKDOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNCCN)(OC)OC.Cl |
Related CAS |
1760-24-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



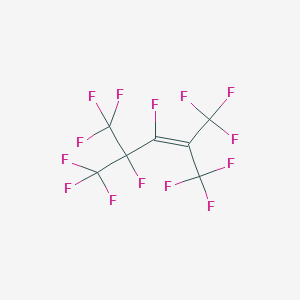
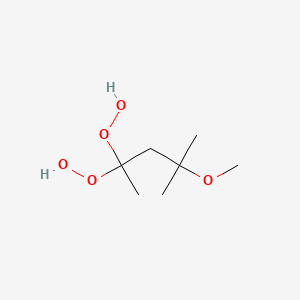
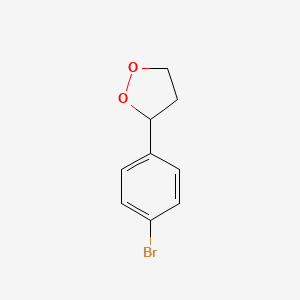

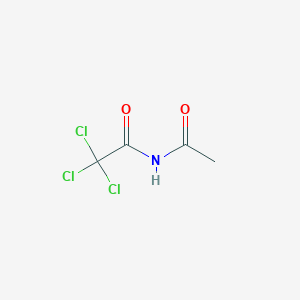


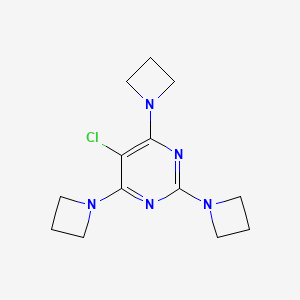
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)

